(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-butoxyphenyl)amino)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-butoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3S/c1-2-3-10-31-20-7-5-19(6-8-20)28-14-17(13-27)24-29-22(15-33-24)21-12-16-11-18(26)4-9-23(16)32-25(21)30/h4-9,11-12,14-15,28H,2-3,10H2,1H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWDMCJYZFVDNR-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-butoxyphenyl)amino)acrylonitrile is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and other biological effects based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 493.33 g/mol. The structure features a thiazole moiety, a chromenone derivative, and an acrylonitrile group, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of the chromenone and thiazole structures have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 25 |
| This compound | TBD in ongoing studies |
Note: The MIC values for the compound are currently being evaluated.
Anticancer Activity
The thiazole and chromenone derivatives have been extensively studied for their anticancer properties. These compounds often exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29).
Case Studies
- Study on Cytotoxic Effects : A study evaluated the cytotoxicity of thiazole-containing compounds against MCF-7 and A549 cell lines. The results indicated an IC50 value of less than 20 µM for several derivatives, suggesting potent anticancer activity.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by interfering with DNA synthesis.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound X | MCF-7 | 15 | Apoptosis induction |
| Compound Y | A549 | 18 | DNA synthesis inhibition |
| This compound | TBD in ongoing studies | TBD |
Other Biological Activities
In addition to antimicrobial and anticancer activities, compounds similar to this compound have been investigated for:
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antioxidant Activity : The presence of phenolic structures in these compounds contributes to their ability to scavenge free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
